Nickel(II) bromide trihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

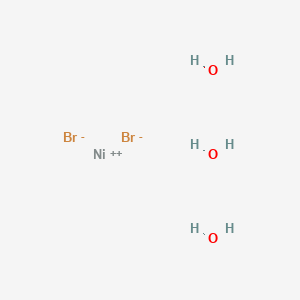

Nickel(II) bromide trihydrate, with the chemical formula NiBr₂·3H₂O, is an inorganic compound consisting of nickel, bromine, and water. It appears as yellow-brown crystalline granules and is known for its solubility in water and alcohol . This compound is commonly used in various scientific and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel(II) bromide trihydrate can be synthesized by crystallizing nickel(II) bromide from aqueous solutions above 29°C, which yields the trihydrate form . The anhydrous form of nickel(II) bromide can be prepared by reacting bromine with nickel at red heat or in ethereal solution at room temperature .

Industrial Production Methods: In industrial settings, this compound is typically produced by dissolving nickel(II) oxide or nickel(II) carbonate in hydrobromic acid, followed by crystallization to obtain the trihydrate form .

Chemical Reactions Analysis

Types of Reactions: Nickel(II) bromide trihydrate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions where nickel is either oxidized or reduced.

Substitution Reactions: this compound can undergo substitution reactions with other ligands to form different nickel complexes.

Common Reagents and Conditions:

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Ligands: Including phosphines, amines, and other donor molecules.

Major Products:

Nickel Complexes: Formed through coordination with various ligands.

Nickel Oxides and Hydroxides: Resulting from oxidation reactions.

Scientific Research Applications

Nickel(II) bromide trihydrate finds diverse applications in scientific research, including:

Catalysis: It serves as a catalyst in various organic reactions, including cross-coupling reactions and carbonylations.

Analytical Chemistry: Used as an analytical reagent for detecting and quantifying other substances.

Material Science: Plays a role in the synthesis of metal-organic frameworks and polymers.

Pharmaceutical Industry: Utilized in the synthesis of certain pharmaceutical compounds.

Battery Manufacturing: Employed as an electrolyte in high-energy batteries.

Mechanism of Action

The mechanism of action of nickel(II) bromide trihydrate involves its ability to form complexes through chelation. By coordinating with bromine atoms and water molecules, it forms stable complexes that can act as catalysts or analytical reagents . These complexes facilitate various chemical reactions by providing a suitable environment for reactants to interact.

Comparison with Similar Compounds

Nickel(II) Chloride (NiCl₂): Similar in structure and properties but contains chloride ions instead of bromide.

Nickel(II) Iodide (NiI₂): Contains iodide ions and exhibits different solubility and reactivity compared to nickel(II) bromide.

Nickel(II) Fluoride (NiF₂): Contains fluoride ions and has distinct chemical behavior.

Uniqueness of Nickel(II) Bromide Trihydrate: this compound is unique due to its specific coordination chemistry and ability to form stable complexes with a variety of ligands. Its solubility in both water and alcohol makes it versatile for different applications .

Properties

CAS No. |

7789-49-3 |

|---|---|

Molecular Formula |

Br2H2NiO |

Molecular Weight |

236.52 g/mol |

IUPAC Name |

nickel(2+);dibromide;hydrate |

InChI |

InChI=1S/2BrH.Ni.H2O/h2*1H;;1H2/q;;+2;/p-2 |

InChI Key |

LQJMXNQEJAVYNB-UHFFFAOYSA-L |

SMILES |

O.O.O.[Ni+2].[Br-].[Br-] |

Canonical SMILES |

O.[Ni+2].[Br-].[Br-] |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2653485.png)

![3-[(4-methylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2653486.png)

![N-(9H-fluoren-2-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2653487.png)

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2653488.png)

![2-Phenylmethoxycarbonylspiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylic acid](/img/structure/B2653489.png)

![1-{[(1-cyanocycloheptyl)carbamoyl]methyl}-octahydro-1H-indole-2-carboxamide](/img/structure/B2653495.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-[(4-chlorobenzenesulfonamido)oxy]acetamide](/img/structure/B2653497.png)

![3-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2653500.png)

![1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenoxypropan-1-one](/img/structure/B2653501.png)